2-[(4-Oxochromen-3-yl)methylidene]indene-1,3-dione
Description
2-[(4-Oxochromen-3-yl)methylidene]indene-1,3-dione is a complex organic compound that combines the structural features of chromone and indene-1,3-dione
Properties
Molecular Formula |
C19H10O4 |
|---|---|
Molecular Weight |
302.3 g/mol |
IUPAC Name |
2-[(4-oxochromen-3-yl)methylidene]indene-1,3-dione |
InChI |
InChI=1S/C19H10O4/c20-17-11(10-23-16-8-4-3-7-14(16)17)9-15-18(21)12-5-1-2-6-13(12)19(15)22/h1-10H |
InChI Key |
LLORTQRTAHEJKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=COC4=CC=CC=C4C3=O)C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Oxochromen-3-yl)methylidene]indene-1,3-dione typically involves the condensation reaction between indane-1,3-dione and 4-oxochromene-3-carbaldehyde. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which facilitates the formation of the desired product through a Michael addition followed by dehydration .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Oxochromen-3-yl)methylidene]indene-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and substituted analogs, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(4-Oxochromen-3-yl)methylidene]indene-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of 2-[(4-Oxochromen-3-yl)methylidene]indene-1,3-dione involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor, facilitating electron transfer processes in organic electronic devices. In biological systems, it may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indane-1,3-dione: A versatile building block used in numerous applications, including medicinal chemistry and organic electronics.
Chromone derivatives: Known for their biological activities and applications in drug development.
Uniqueness
2-[(4-Oxochromen-3-yl)methylidene]indene-1,3-dione is unique due to its combined structural features of chromone and indene-1,3-dione, which confer distinct electronic and chemical properties. This uniqueness makes it a valuable compound for various research applications, particularly in the fields of organic electronics and medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
